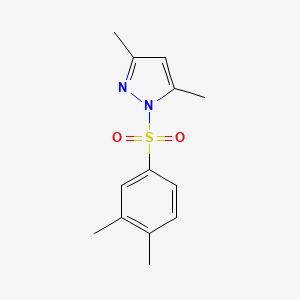

1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole

描述

属性

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-9-5-6-13(7-10(9)2)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOLPQHYJKIISU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641255 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: 3,4-Dimethylbenzenesulfonic acid derivatives.

Reduction: 1-(3,4-Dimethyl-benzenesulfanyl)-3,5-dimethyl-1H-pyrazole.

Substitution: Varied substituted pyrazole derivatives.

科学研究应用

Medicinal Chemistry

1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity, suggesting its utility in developing new anti-inflammatory drugs .

Agricultural Chemistry

The compound has also shown promise as a pesticide or herbicide. Its sulfonyl group enhances its interaction with biological targets in plants and pests.

Case Study :

Research conducted by agricultural chemists indicated that formulations containing this compound effectively controlled weed populations in crops without harming the plants themselves. The efficacy was attributed to its ability to disrupt metabolic pathways in target species .

Materials Science

In materials science, this compound is explored for its role in synthesizing novel polymers and composites. Its ability to act as a ligand in coordination complexes opens avenues for creating materials with unique properties.

Case Study :

A recent study highlighted the use of this compound in synthesizing metal-organic frameworks (MOFs) that exhibit high surface areas and porosity. These materials have potential applications in gas storage and separation technologies .

作用机制

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and leading to biological effects.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

- Lipophilicity : The target compound’s 3,4-dimethylbenzenesulfonyl group confers greater lipophilicity compared to polar substituents like chloro-propoxyphenyl in ’s compound. This may improve membrane permeability but reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in ’s compound) may alter electronic density on the sulfonyl group, influencing reactivity or receptor interactions.

Spectral and Analytical Data

- NMR/IR Profiles : The target compound’s spectral data would resemble 7gd and 7gd' , with distinct aromatic and methyl proton signals. For example, the 3,4-dimethylbenzenesulfonyl group would show characteristic upfield shifts for methyl protons in ¹H-NMR.

- Mass Spectrometry : High-resolution MS would confirm the molecular ion peak at m/z 264.36, distinct from ’s compound (m/z 328.81) .

生物活性

1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical formula:

- Molecular Formula : C12H15N3O2S

- Molecular Weight : 253.33 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of pyrazole can have MIC values ranging from 1.9 to 125 μg/mL against different bacterial strains, outperforming standard antibiotics like levofloxacin .

| Bacterial Strain | MIC (μg/mL) | Comparison Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 1.9 - 125 | Levofloxacin | 8.1 - 130 |

| Escherichia coli | 31.2 - 62.5 | Nystatin | 3.9 |

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida species. Its effectiveness is often compared to fluconazole, with some derivatives showing superior activity.

- Antifungal Efficacy : Recent studies report that certain pyrazole derivatives exhibit fungicidal effects with MIC values lower than those of fluconazole, indicating potential for development as antifungal agents .

The biological activity of pyrazole compounds is largely attributed to their ability to inhibit specific enzymes and disrupt cellular processes in pathogens:

- Enzyme Inhibition : Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects .

- Biofilm Disruption : Some studies have highlighted the ability of pyrazole derivatives to disrupt biofilm formation in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, enhancing their antimicrobial efficacy .

Study 1: Antibacterial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds with specific substitutions at the 3 and 5 positions exhibited enhanced antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus). The most active compound showed an MIC of 0.007–0.03 mg/mL .

Study 2: Antifungal Properties

Another investigation focused on the antifungal activity of pyrazole derivatives against Candida albicans. The results indicated that certain compounds reduced biofilm formation by up to 75%, significantly surpassing fluconazole's effectiveness .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole and its derivatives?

- Methodology : The compound can be synthesized via condensation reactions. For example, 3,5-dimethyl-1H-pyrazole derivatives are often prepared by reacting semicarbazide hydrochloride with acetylacetone analogs. A typical procedure involves refluxing equimolar quantities of the hydrazine precursor (e.g., 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine) with diketones (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen, followed by purification via column chromatography and recrystallization .

- Key Considerations : Monitor reaction progress using TLC, optimize solvent polarity for crystallization, and confirm purity via melting point analysis and NMR.

Q. How is the crystal structure of this compound determined using X-ray diffraction (XRD)?

- Methodology : Single-crystal XRD analysis involves growing high-quality crystals (e.g., via slow evaporation in methanol). Data collection is performed on a diffractometer (MoKα radiation, λ = 0.71073 Å), and structures are solved using SHELX programs. Hydrogen-bonding networks are refined with constraints (C–H = 0.93–0.96 Å; O/N–H = 0.82–0.86 Å) .

- Validation : Check data-to-parameter ratios (>10:1), R-factors (<0.05), and residual electron density maps. Use Mercury software for visualization and hydrogen-bond analysis .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl, pyrazole rings) using peaks in the range 600–1600 cm⁻¹. For 3,5-dimethylpyrazole, key bands include N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1500 cm⁻¹) .

- NMR : Assign peaks using DEPT-135 and HSQC. For example, methyl groups on the pyrazole ring typically appear at δ 2.1–2.5 ppm (¹H) and δ 10–15 ppm (¹³C) .

Q. How do hydrogen-bonding interactions stabilize the crystal lattice?

- Analysis : In co-crystals with benzoic acid derivatives, intermolecular O–H⋯O and N–H⋯O hydrogen bonds form R₂²(12) and R₃³(9) motifs. Weak C–H⋯π interactions further stabilize the lattice. Use PLATON or OLEX2 to quantify bond lengths and angles .

Advanced Research Questions

Q. How can structural modifications of the pyrazole ring enhance binding to biological targets (e.g., transthyretin)?

- Case Study : The 3,5-dimethylpyrazole moiety in AG10 binds to transthyretin (TTR) via hydrogen bonds with Ser117/117’ and a salt bridge with Lys15. To optimize affinity:

- Introduce electron-withdrawing groups (e.g., –F) at position 4 to strengthen halogen bonds.

- Modify the sulfonyl group to improve hydrophobic interactions with TTR’s binding pocket .

- Experimental Design : Perform molecular docking (AutoDock Vina) followed by SPR or ITC to validate binding kinetics.

Q. How can conflicting crystallographic data on hydrogen-bond networks be resolved?

- Troubleshooting :

- Data Quality : Ensure high-resolution data (<1.0 Å) to resolve overlapping electron density.

- Refinement : Test alternative hydrogen-bond models in SHELXL and compare R-factor convergence. Use Hirshfeld surface analysis to identify weak interactions (e.g., C–H⋯π) that may explain discrepancies .

Q. What role does this compound play as a ligand in transition-metal catalysis?

- Example : In palladium complexes, the pyrazole nitrogen coordinates to the metal center, forming square-planar geometries. Characterize using:

- EPR Spectroscopy : Detect d⁸ electronic configurations (e.g., Pd(II)).

- XRD : Confirm bond lengths (Pd–N ≈ 2.0 Å) and distortion angles .

- Catalytic Testing : Evaluate Suzuki-Miyaura coupling activity with aryl halides.

Q. How can synthetic yields be improved when scaling up reactions?

- Optimization Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。